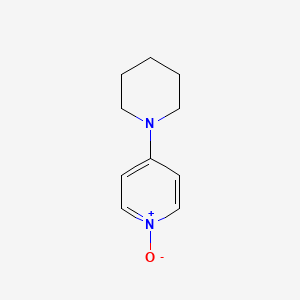

Pyridine, 4-(1-piperidinyl)-, 1-oxide

Description

Historical Context of Pyridine (B92270) N-Oxides in Chemical Research

The study of pyridine N-oxides began with the first reported synthesis of the parent compound, Pyridine-N-oxide, by Jakob Meisenheimer in 1926. scripps.eduwikipedia.org Commercialization followed in 1954, opening the door for broader investigation into their chemical properties. scripps.edu Early research established that the N-oxide functional group alters the reactivity of the pyridine ring. The oxygen atom, bearing a partial negative charge, increases the electron density of the ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic substitution. Conversely, the positively charged nitrogen atom facilitates nucleophilic attack at these same positions. scripps.edu

Initial studies focused on fundamental transformations, including oxidation methods to synthesize N-oxides from their parent pyridines using reagents like peroxy acids. wikipedia.orgresearchgate.net The unique reactivity of the N-O bond also garnered attention, leading to its use as an internal oxidant and as a protecting or directing group in the functionalization of the pyridine scaffold. researchgate.netresearchgate.net

Significance and Academic Relevance of Pyridine, 4-(1-piperidinyl)-, 1-oxide in Contemporary Chemical Science

While extensive research exists for pyridine N-oxides as a class, "this compound" represents a specific derivative with enhanced properties. The piperidinyl group at the 4-position is a strong electron-donating group. This electronic contribution significantly increases the nucleophilicity of the N-oxide oxygen atom.

This heightened nucleophilicity is crucial for its primary role in academia as a powerful nucleophilic catalyst, particularly in acyl transfer reactions. The general mechanism for catalysis by related 4-substituted pyridine N-oxides involves the nucleophilic attack of the N-oxide oxygen on an electrophilic species (e.g., an acid anhydride), forming a highly reactive acyloxypyridinium intermediate. This intermediate is then readily attacked by a nucleophile, regenerating the catalyst and yielding the acylated product.

The efficacy of 4-substituted pyridine N-oxides as catalysts is well-documented. acs.org The electron-donating substituent at the C-4 position enhances the catalyst's nucleophilicity. acs.org Studies comparing the nucleophilic ability of 4-substituted pyridines and their corresponding N-oxides have shown that the oxygen in the N-oxide is a stronger nucleophile than the nitrogen in the parent pyridine. acs.org This makes "this compound" a potentially more potent catalyst than its non-oxidized counterpart, 4-(1-piperidinyl)pyridine. Its protruding oxygen atom also reduces steric hindrance compared to the nitrogen atom of the parent pyridine, facilitating nucleophilic attack. acs.org

Table 1: Physicochemical Properties of Pyridine N-Oxide

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅NO |

| Molar Mass | 95.101 g·mol⁻¹ |

| Appearance | Colorless solid |

| Melting Point | 65 to 66 °C |

| Boiling Point | 270 °C |

| Acidity (pKa of conjugate acid) | 0.8 |

Data sourced from reference wikipedia.org

Overview of Research Trajectories for N-Oxide Compounds

The unique properties of the N-O moiety have positioned heteroaromatic N-oxides at the forefront of various chemical research areas. mdpi.com Contemporary research continues to uncover new applications, moving far beyond their initial use as simple synthetic intermediates.

Current research directions include:

Asymmetric Organocatalysis: Chiral pyridine N-oxides have emerged as highly effective Lewis base catalysts for a variety of asymmetric transformations. nih.gov Their ability to activate organosilicon reagents has been particularly valuable in stereoselective allylation, propargylation, and allenylation reactions. nih.gov

Oxidizing Agents: Heteroaromatic N-oxides serve as mild and versatile oxygen transfer agents, often in conjunction with metal catalysts. thieme-connect.de They are employed in the oxidation of alkynes, allenes, and carbenes. thieme-connect.de The relatively weak N-O bond facilitates the oxygen transfer process. thieme-connect.de

C-H Functionalization: N-oxides are increasingly used as substrates for the direct functionalization of C-H bonds in the heteroaromatic ring. researchgate.net This allows for the efficient synthesis of complex, substituted pyridines which are important motifs in pharmaceuticals and materials science. researchgate.net Recently, they have also been developed as catalysts for photoinduced C(sp³)–H functionalization reactions, acting as hydrogen atom transfer (HAT) agents. researchgate.netnih.gov

Medicinal Chemistry: The N-oxide functional group is present in a number of bioactive molecules and drugs. scripps.edu It can improve a compound's solubility and pharmacokinetic profile. Research is ongoing into N-oxides as anticancer, antibacterial, and antiviral agents. acs.org

Photocatalysis: The advent of photoredox catalysis has opened new avenues for pyridine N-oxide chemistry. They can participate in photocatalytic cycles, for instance, in the ortho-alkylation of the pyridine ring. researchgate.net

The continuous exploration of N-oxide chemistry promises the development of novel synthetic methodologies and the discovery of molecules with unique and valuable properties.

Structure

3D Structure

Properties

CAS No. |

1201-72-5 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-oxido-4-piperidin-1-ylpyridin-1-ium |

InChI |

InChI=1S/C10H14N2O/c13-12-8-4-10(5-9-12)11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |

InChI Key |

IEWMWCVXAPSYEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=[N+](C=C2)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridine, 4 1 Piperidinyl , 1 Oxide

Novel Approaches to N-Oxidation of 4-(1-piperidinyl)pyridine Precursors

The transformation of the 4-(1-piperidinyl)pyridine precursor to its corresponding N-oxide is a critical step in the synthesis. Modern approaches have focused on improving oxidant selection, understanding reaction mechanisms, and developing catalytic systems to enhance efficiency and safety.

The direct oxidation of the nitrogen atom on the pyridine (B92270) ring of 4-(1-piperidinyl)pyridine is the most common route to obtain the target N-oxide. The selection of the oxidant is paramount and is dictated by factors such as yield, selectivity, reaction conditions, and safety. The general mechanism involves the nucleophilic attack of the pyridine nitrogen on an electrophilic oxygen source.

A variety of oxidizing agents have been employed for the N-oxidation of pyridines. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective but can present challenges in purification due to the formation of carboxylic acid byproducts. Alternative "greener" oxidants like hydrogen peroxide, often used in conjunction with acetic acid or other catalysts, are attractive as their primary byproduct is water. Other reagent systems like urea-hydrogen peroxide (UHP) and sodium percarbonate offer advantages as stable, solid sources of hydrogen peroxide, simplifying handling and improving safety.

The choice of oxidant can influence the chemoselectivity of the reaction. In the case of 4-(1-piperidinyl)pyridine, the piperidinyl nitrogen is a tertiary amine and is also susceptible to oxidation. However, the pyridine nitrogen is generally less basic and less nucleophilic, making its oxidation more challenging. The reaction conditions must be carefully controlled to favor the desired N-oxidation of the pyridine ring over the piperidine (B6355638) nitrogen.

| Oxidant | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂)/Acetic Acid | Aqueous or organic solvent, elevated temperature | Inexpensive, environmentally benign (water byproduct) | Can require harsh conditions (heat, strong acid) | |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., DCM), 0°C to room temp | High efficiency and reactivity under mild conditions | Byproduct removal can be difficult, potentially explosive | |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in various solvents | Stable, safe, and easy-to-handle solid oxidant | May require activation or specific catalysts | |

| Sodium Percarbonate | Aqueous or organic solvents, often with a catalyst | Inexpensive, safe, and environmentally friendly | Often requires catalytic activation for high efficiency | |

| Caro's Acid (Peroxymonosulfuric acid) | Prepared in situ from H₂SO₄ and H₂O₂ | Very powerful oxidant | Highly corrosive and requires careful handling |

To overcome the limitations of stoichiometric oxidants, catalytic methods have been developed. These strategies often employ milder oxidants like hydrogen peroxide in combination with a catalyst, leading to improved yields, selectivity, and more environmentally friendly processes.

One notable catalytic system involves methyltrioxorhenium (MTO) with hydrogen peroxide. MTO is a highly efficient catalyst for a variety of oxidation reactions, including the N-oxidation of pyridines. Even at low catalytic loadings, MTO can effectively promote the oxidation of both electron-rich and electron-deficient pyridines, making it a potentially suitable system for the 4-(1-piperidinyl)pyridine precursor.

Heterogeneous catalysts, such as titanium silicalite (TS-1), have also been employed for pyridine N-oxidation. These catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. The use of TS-1 in continuous flow microreactors has been shown to be a safe and highly efficient method for producing pyridine N-oxides.

Furthermore, advancements in asymmetric catalysis have led to the development of enantioselective N-oxidation methods. While Pyridine, 4-(1-piperidinyl)-, 1-oxide itself is achiral, these methods are significant for the synthesis of chiral pyridine N-oxide derivatives. For instance, biomolecule-inspired catalysts, such as aspartic acid-containing peptides, have been used to achieve high levels of asymmetric induction in the N-oxidation of certain pyridine substrates. This approach relies on a catalytic cycle where the aspartyl side chain of the peptide shuttles between a free acid and a peracid form.

Multi-Step Synthesis Involving N-Oxide Formation as a Key Intermediate

The formation of the N-oxide is not only a means to the final product but also a strategic step in more complex synthetic routes. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, activating it for subsequent functionalization.

The N-oxide group acts as a powerful activating group, making the C2 and C4 positions of the pyridine ring susceptible to nucleophilic attack. This reactivity allows for the introduction of various substituents onto the pyridine scaffold. A synthetic strategy could involve the N-oxidation of a simpler pyridine derivative, followed by functionalization at the 4-position with piperidine, and potentially other modifications at the 2- or 6-positions.

For example, a 4-halopyridine N-oxide can serve as a key intermediate. The N-oxide group facilitates the nucleophilic aromatic substitution (SNAr) of the halide at the 4-position by piperidine. This reaction is often more facile than the corresponding reaction with the non-oxidized 4-halopyridine due to the increased electrophilicity of the C4 position. After the introduction of the piperidinyl group, the N-oxide can be retained as in the target molecule, or it can be deoxygenated if the parent pyridine is desired. This "umpolung" strategy, where the normal reactivity of the pyridine ring is inverted, is a cornerstone of pyridine chemistry.

Recent advances in C-H functionalization also provide powerful tools for modifying pyridine N-oxides. Transition metal-catalyzed reactions can directly introduce aryl, alkyl, or other groups at the C2 position of the pyridine N-oxide ring, offering alternative pathways to construct complex derivatives.

While this compound is achiral, the principles of stereoselectivity are crucial when synthesizing derivatives with stereocenters on the piperidine ring or other substituents. The synthesis of substituted piperidines often involves stereoselective methods to control the configuration of new chiral centers.

Regioselectivity is a major challenge in the synthesis of polysubstituted pyridine derivatives. The N-oxide group strongly directs incoming nucleophiles to the C2 and C4 positions. If functionalization is desired at the C3 or C5 positions, alternative strategies must be employed. This might involve using directing groups or performing reactions on the pyridine ring before the N-oxidation step. For the synthesis of the target compound, the regioselective introduction of the piperidinyl group at the C4 position is the key challenge, which is often addressed by starting with a 4-substituted pyridine precursor (e.g., 4-chloropyridine).

| Challenge | Description | Potential Synthetic Solution | Reference |

|---|---|---|---|

| Regioselectivity | Controlling the position of substituent introduction on the pyridine ring. The N-oxide directs to C2 and C4. | Use of pre-functionalized starting materials (e.g., 4-chloropyridine) for SNAr reactions. Directed metalation or C-H activation for other positions. | |

| Stereoselectivity | Controlling the 3D arrangement of atoms, relevant for chiral derivatives. | Use of chiral auxiliaries, asymmetric catalysis for piperidine ring synthesis, or enantioselective N-oxidation for prochiral substrates. | |

| Chemoselectivity | Selective reaction at one functional group in the presence of others (e.g., pyridine-N vs. piperidine-N oxidation). | Careful selection of oxidant and reaction conditions to favor pyridine N-oxidation. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.

Several aspects of the synthesis of this compound can be improved through green chemistry approaches. The choice of oxidant is a primary consideration. The use of hydrogen peroxide as the terminal oxidant is highly desirable as it produces only water as a byproduct. Catalytic systems that can utilize H₂O₂ effectively, such as MTO or heterogeneous catalysts like TS-1, contribute to a greener process.

The use of alternative energy sources, such as microwave irradiation, can accelerate reaction times and improve energy efficiency. Solvent selection is another key aspect. Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives, or developing solvent-free reaction conditions, can significantly reduce the environmental impact of the synthesis.

Furthermore, the implementation of continuous flow chemistry offers several advantages over traditional batch processing. Flow reactors can improve heat and mass transfer, allow for safer handling of hazardous reagents and intermediates, and facilitate process automation and scalability. The use of a packed-bed microreactor with a heterogeneous catalyst like TS-1 for N-oxidation is a prime example of a safer, greener, and more efficient manufacturing process.

Solvent-Free and Aqueous Medium Synthesis

The shift away from volatile and often hazardous organic solvents is a cornerstone of green chemistry. For the N-oxidation of pyridines, including the synthesis of this compound, conducting reactions in aqueous media or under solvent-free conditions offers significant environmental and safety benefits.

Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. Research has demonstrated the feasibility of N-oxidation in aqueous solutions. For instance, the use of hydrogen peroxide as an oxidant can be effectively carried out in water, often with the aid of a catalyst. One such system employs a tungsten-loaded titanium dioxide (WO₃/TiO₂) catalyst for the oxidation of pyridine derivatives with hydrogen peroxide in an aqueous solution at room temperature. google.com Another approach utilizes a lacunary phosphotungstate catalyst (Δ-Na₈HPW₉O₃₄) in water, which facilitates high yields of N-oxides and allows for catalyst recovery and reuse. researchgate.net These methods generate water as the primary byproduct, aligning with green chemistry principles. bme.hu

Solvent-free synthesis represents another significant advancement. These reactions, often conducted by heating a mixture of the reactants without any solvent, can lead to reduced waste, simpler work-up procedures, and potentially faster reaction times. rsc.orgrsc.org For example, the use of urea-hydrogen peroxide (UHP), a stable solid source of H₂O₂, allows for efficient solid-state oxidation of nitrogen heterocycles to their corresponding N-oxides. organic-chemistry.org This method avoids the risks associated with concentrated hydrogen peroxide and eliminates the need for organic solvents. google.com While direct examples for this compound are not extensively detailed, these methodologies are broadly applicable to substituted pyridines.

Table 1: Comparison of Solvent-Based vs. Greener Synthesis Media for Pyridine N-Oxidation

| Parameter | Traditional Organic Solvents (e.g., Dichloromethane, Acetic Acid) | Aqueous Medium | Solvent-Free Conditions |

|---|---|---|---|

| Environmental Impact | High (Volatility, Toxicity, Disposal Issues) | Low (Benign, Readily Available) | Minimal (No Solvent Waste) |

| Safety Concerns | Flammability, Toxicity, Reactivity | Low (Non-flammable) | Reduced (Eliminates Solvent Hazards) |

| Process Simplicity | Often requires extraction and solvent removal | May require product extraction, but avoids solvent distillation | Simplified work-up, often direct isolation of product |

| Reagent Compatibility | Wide range of reagents soluble | Limited by reagent solubility in water | Requires reactants to be liquid or melt at reaction temperature |

| Example System | m-CPBA in Dichloromethane google.com | H₂O₂ with WO₃/TiO₂ catalyst in water google.com | Urea-Hydrogen Peroxide (UHP), solid-state organic-chemistry.org |

Sustainable Reagent Design for N-Oxidation

The choice of oxidizing agent is critical in developing a sustainable synthesis process. Traditional methods often employ peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which, while effective, suffer from poor atom economy and generate stoichiometric amounts of waste. google.comnih.gov Modern approaches prioritize "green" oxidants that are safer, more environmentally benign, and produce minimal waste. pharmacyjournal.in

Hydrogen Peroxide (H₂O₂) is a prime example of a green oxidant. Its primary byproduct is water, making it an environmentally attractive choice. bme.hu The N-oxidation of pyridines using aqueous H₂O₂ in acetic acid is a well-established eco-friendly process. bme.huarkat-usa.org To enhance its efficacy and enable milder reaction conditions, various catalytic systems have been developed. These include metal-based catalysts like methyltrioxorhenium (MTO) arkat-usa.org and titanium silicalite (TS-1), organic-chemistry.orgresearchgate.net which activate H₂O₂ for efficient oxygen transfer.

Other Sustainable Oxidants have also been explored.

Sodium Percarbonate: A stable, solid source of hydrogen peroxide, which can be used with rhenium-based catalysts for the oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org

Urea-Hydrogen Peroxide (UHP): An inexpensive and easily handled solid adduct that serves as an effective oxidant for nitrogen heterocycles. organic-chemistry.orggoogle.com

Molecular Oxygen (O₂): The ultimate green oxidant, molecular oxygen from the air can be used in conjunction with photocatalysts or transition metal complexes to perform oxidation reactions, offering a highly sustainable pathway.

Biocatalysis represents a frontier in sustainable reagent design. The use of whole-cell microorganisms or isolated enzymes to perform N-oxidation offers unparalleled selectivity under mild, aqueous conditions. nbinno.com For example, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation on various pyridine compounds. nbinno.com This approach eliminates the need for harsh chemical reagents and minimizes waste, embodying the principles of green chemistry. nbinno.com

Atom Economy and Process Intensification in N-Oxide Synthesis

Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgjk-sci.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal byproducts. nih.gov In the context of N-oxidation, using H₂O₂ as the oxidant leads to a theoretically high atom economy, as the only byproduct is water. In contrast, reagents like m-CPBA result in the formation of 3-chlorobenzoic acid as a significant byproduct, leading to lower atom economy. bme.hu

Process Intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key technology in this area is continuous flow synthesis , which offers numerous advantages over traditional batch processing, particularly for potentially hazardous reactions like oxidations. bme.hubme.hu

In a continuous flow system, reactants are pumped through a microreactor or a packed-bed reactor where they mix and react. researchgate.netorganic-chemistry.org This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. bme.hunih.gov The high surface-to-volume ratio in microreactors enables excellent heat exchange, mitigating the risks associated with the exothermic nature of N-oxidation and the potential decomposition of hydrogen peroxide. bme.huresearchgate.net Studies have shown that the N-oxidation of pyridine derivatives using H₂O₂ with a titanium silicalite (TS-1) catalyst in a packed-bed microreactor is a safer, greener, and more efficient process than the equivalent batch reaction. organic-chemistry.orgresearchgate.netorganic-chemistry.org Such a system demonstrated stable operation for over 800 hours, highlighting its potential for large-scale industrial production. researchgate.netorganic-chemistry.org The application of continuous flow technology to the synthesis of intermediates like 4-nitropyridine (B72724) N-oxide has also proven successful, enabling safe scale-up with high yield and selectivity. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine N-Oxidation

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and poor heat dissipation, especially with exothermic reactions. researchgate.net | Enhanced safety due to small reactor volumes, superior heat and mass transfer, and better control over reaction conditions. bme.hu |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and reproducibility. nih.gov |

| Scalability | Scaling up can be problematic and may require significant process redesign ("scale-up issues"). bme.hu | Easier to scale up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). organic-chemistry.org |

| Efficiency & Yield | Can result in lower yields and purity due to suboptimal control. | Often leads to higher yields, improved purity, and shorter reaction times. organic-chemistry.orgresearchgate.net |

| Example Throughput | Typically described in lab-scale gram quantities. | Demonstrated throughput of kilograms per day for related pyridine N-oxide derivatives. researchgate.net |

Chemical Reactivity and Reaction Mechanisms of Pyridine, 4 1 Piperidinyl , 1 Oxide

Reactions at the N-Oxide Moiety

The N-oxide group is a primary site of reactivity in Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide. Its semipolar N⁺-O⁻ bond makes the oxygen atom both nucleophilic and a site for activation, while also being susceptible to removal through deoxygenation reactions.

Deoxygenation is a fundamental reaction of pyridine N-oxides, converting them back to the corresponding pyridines. This transformation can be achieved using a variety of reagents and catalytic systems, operating through different mechanisms. The electron-donating nature of the 4-piperidinyl group increases the electron density on the N-oxide oxygen, which can influence the kinetics of the deoxygenation process.

Common deoxygenation methods include:

Phosphorus(III) Reagents: Trivalent phosphorus compounds like triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃) are classic reagents for deoxygenation. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom, followed by the formation of a stable phosphoryl (P=O) bond and the release of the parent pyridine. For PCl₃, reaction conditions can determine whether simple deoxygenation occurs or if chlorination of the pyridine ring takes place as a side reaction. guidechem.com The presence of electron-donating groups, such as piperidinyl, is suggested to favor pathways that avoid ring chlorination. guidechem.com

Catalytic Hydrogenation: This method typically employs transition metal catalysts like Palladium on carbon (Pd/C) with a hydrogen source. It is an effective but can sometimes lead to the reduction of other functional groups.

Transition Metal-Catalyzed Reactions: Modern methods utilize catalysts to achieve chemoselective deoxygenation under milder conditions. For instance, a palladium-catalyzed system using triethylamine (B128534) as a transfer oxidant has been developed. organic-chemistry.org Rhenium complexes have also been employed in photocatalytic deoxygenation processes. nih.gov In such photocatalytic systems, the reaction rates are influenced by the electronic properties of substituents on the pyridine ring. Studies on para-substituted pyridine N-oxides show that the initial reaction rate correlates with the Hammett sigma constants of the substituents, indicating that electron-withdrawing groups can accelerate the reaction. nih.gov

Sustainable Reductants: Recent developments include the use of more environmentally benign systems, such as magnesium iodide (MgI₂) with formic acid. This system acts as a catalytic reductant and is compatible with various functional groups. rsc.org The proposed mechanism involves an Sₙ2-type attack on an activated intermediate. rsc.org

The kinetics of deoxygenation are sensitive to the electronic environment of the N-oxide. For photocatalytic systems, the yield of the deoxygenated product is directly affected by the electronic nature of the para-substituent.

| Reagent/Catalyst System | Typical Conditions | Mechanism/Notes | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Heating in a suitable solvent | Nucleophilic attack by oxygen on phosphorus; forms triphenylphosphine oxide. | guidechem.com |

| [Pd(OAc)₂]/dppf with Et₃N | Microwave or conventional heating (140–160 °C) | Palladium-catalyzed transfer oxidation; chemoselective and tolerates many functional groups. | organic-chemistry.org |

| Rhenium photocatalysts (e.g., [Re(4,4′-tBu-bpy)(CO)₃Cl]) | Visible light irradiation, electron donor (DIPEA) | Photocatalytic cycle; reaction rate is influenced by Hammett parameters of substituents. | nih.gov |

| Magnesium Iodide (MgI₂) / Formic Acid (FA) | Heating (90–140 °C) | Sustainable, TM-free method; proposed Sₙ2-type mechanism. | rsc.org |

The oxygen atom of Pyridine, 4-(1-piperidinyl)-, 1-oxide is inherently nucleophilic due to the N⁺-O⁻ dipole and the significant electron-donating resonance effect from the 4-piperidinyl group. This enhanced nucleophilicity is a defining characteristic of its reactivity. Consequently, the primary reaction at this site is not attack by a nucleophile, but rather attack by the N-oxide oxygen on an electrophile. This behavior is exemplified by its analog, 4-(Dimethylamino)pyridine N-oxide (DMAPO), which is known to be a highly effective nucleophilic catalyst. cymitquimica.comresearchgate.net Its catalytic activity stems from the oxygen atom's ability to attack electrophilic species, such as acid anhydrides, forming a highly reactive intermediate. researchgate.netnih.gov

The reaction of the N-oxide oxygen with electrophiles is a crucial step for activating the pyridine ring towards further transformations. scripps.edu This process, often referred to as N-oxide activation, converts the neutral N-oxide group into a good leaving group, thereby facilitating subsequent nucleophilic attack on the pyridine ring.

The general mechanism involves two steps:

Activation: The nucleophilic N-oxide oxygen attacks an electrophilic activating agent, such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), p-toluenesulfonyl chloride (TsCl), or phosphorus oxychloride (POCl₃). This forms a highly reactive O-acylated or O-sulfonylated pyridinium (B92312) intermediate.

Nucleophilic Attack: A nucleophile then attacks the activated pyridine ring, typically at the C2 or C6 position. This is followed by the elimination of the activated oxygen moiety (e.g., as an acetate (B1210297) or tosylate anion), resulting in a 2-substituted pyridine and regeneration of the aromatic system. scripps.edu

The strong electron-donating piperidinyl group at the C4 position significantly enhances the nucleophilicity of the N-oxide oxygen, making this activation step particularly efficient for this compound and its analogs like DMAPO. researchgate.netacs.org

Reactivity at the Pyridine Ring System

The N-oxide and the 4-piperidinyl group exert powerful and synergistic electronic effects on the pyridine ring, making it significantly more reactive than unsubstituted pyridine or pyridine N-oxide.

In a typical electrophilic aromatic substitution (EAS) reaction, the N-oxide group activates the pyridine ring compared to the parent pyridine and is generally considered to be a para-directing group. bhu.ac.insapub.org This is due to the ability of the oxygen atom to donate electron density into the ring through resonance, stabilizing the cationic intermediate (σ-complex) formed during the attack, particularly when the electrophile adds to the C4 position. bhu.ac.inyoutube.com

In this compound, the situation is more complex as the C4 position is blocked. The reactivity is governed by the combined influence of two powerful activating, ortho-, para-directing groups:

The N-oxide group: This group directs electrophiles to the C2 and C6 positions (ortho to the nitrogen).

The 4-piperidinyl group: This is a very strong electron-donating amino group that also directs electrophiles to its ortho positions (C3 and C5).

The interplay of these effects results in a highly activated ring system. The precise regioselectivity of an EAS reaction would depend on the specific electrophile and reaction conditions, but the positions ortho to both activating influences (C2, C3, C5, and C6) are all significantly enriched in electron density. Computational studies on substituted pyridine N-oxides confirm that electron-donating substituents increase the electron density of the ring system. researchgate.net Therefore, electrophilic attack is highly favored at these positions over substitution on a simple pyridine N-oxide. For example, the nitration of pyridine N-oxide requires harsh conditions to yield the 4-nitro derivative, whereas the activated ring of the title compound would be expected to react under much milder conditions. bhu.ac.insapub.org

| Group | Position | Electronic Effect | Influence on EAS | Target Positions |

|---|---|---|---|---|

| N-Oxide | 1 | Electron-donating via resonance (+R) | Activating, ortho-, para-directing | C2, C6, (C4) |

| Piperidinyl | 4 | Strongly electron-donating via resonance (+R) | Strongly activating, ortho-directing | C3, C5 |

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound can occur through two primary pathways.

Direct Substitution (with a Leaving Group): If a suitable leaving group (e.g., a halogen or a nitro group) is present on the ring, direct SNAr can occur. The pyridine N-oxide ring is already activated towards nucleophilic attack compared to pyridine. Kinetic studies on the reaction of piperidine (B6355638) with various 4-substituted pyridine 1-oxides (e.g., 4-chloro, 4-bromo, 4-nitro) in ethanol (B145695) show that the reaction follows second-order kinetics. rsc.orgrsc.org The mobility of the leaving group is influenced by its nature, with the order of reactivity being NO₂ > Br > Cl for 4-substituted pyridine 1-oxides. rsc.org The presence of the electron-donating piperidinyl group at C4 would generally be expected to disfavor direct SNAr at other positions on the ring unless there is an exceptionally good leaving group present.

Substitution via N-Oxide Activation: This is a more common and synthetically versatile pathway for functionalizing the ring of this compound. As described in section 3.1.3, the N-oxide is first activated by an electrophile. This activation transforms the ring into a highly electrophilic pyridinium species, making the C2 and C6 positions exceptionally susceptible to nucleophilic attack. scripps.eduyoutube.com A subsequent elimination step expels the activated N-oxide group, leading to the formation of a 2-substituted 4-(1-piperidinyl)pyridine. This deoxygenative functionalization is a powerful strategy for introducing a wide range of nucleophiles (C, N, S, etc.) onto the pyridine ring at the C2 position. researchgate.net

The mechanism for the reaction of piperidine with N-methylpyridinium ions (an activated pyridine model) has been shown to be complex, involving a rate-determining step of hydrogen-bond formation between a second piperidine molecule and the initial addition intermediate. nih.gov This highlights the intricate mechanistic details that can govern these substitution pathways.

Metal-Catalyzed Cross-Coupling Reactions Involving the Pyridine Moiety

The N-oxide function in pyridine derivatives significantly activates the pyridine ring, enhancing its reactivity toward both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net This activation makes pyridine N-oxides valuable substrates in metal-catalyzed cross-coupling reactions, serving as effective surrogates for 2-pyridyl organometallics. acs.org

One of the key transformations is the palladium-catalyzed direct C-H functionalization. For instance, pyridine N-oxides can undergo C-H activation and cross-coupling with various partners, including arenes, heteroarenes, and alkyl halides. acs.orgfu-berlin.de The reaction of pyridine N-oxides with nonactivated secondary and even tertiary alkyl bromides, catalyzed by palladium, demonstrates high regioselectivity, with alkylation occurring exclusively at the position ortho (C2/C6) to the N-oxide group. This selectivity is attributed to the directing effect of the N-oxide moiety. Similarly, in oxidative cross-coupling reactions with indoles, Pd(II) catalysts effectively promote C-H bond activation at the 2-position of the pyridine N-oxide. acs.orgnih.gov

The electronic properties of substituents on the pyridine N-oxide ring influence the reaction rates. Studies on the direct arylation of 4-substituted pyridine N-oxides have shown that electron-poor N-oxides exhibit higher reactivity towards C-H activation, leading to faster formation of cross-coupled products compared to their electron-rich counterparts. fu-berlin.de However, these reactions can be accompanied by competing homocoupling of the aryl halide substrate. fu-berlin.de

Below is a summary of representative metal-catalyzed cross-coupling reactions involving pyridine N-oxides.

| Reaction Type | Catalyst/Metal | Coupling Partner | Key Findings | Reference |

|---|---|---|---|---|

| C-H Alkylation | Pd(OAc)₂ / PCy₃ | Secondary/Tertiary Alkyl Bromides | Highly regioselective alkylation at the C2 position. | |

| Oxidative C-H/C-H Coupling | Pd(OAc)₂ | N-substituted Indoles | Selective coupling at the C2 position of the pyridine N-oxide and C3 of the indole. | acs.orgnih.gov |

| Direct Arylation | Palladium | Bromoarenes | Electron-poor pyridine N-oxides show higher reactivity. Competing homocoupling of the aryl halide is a potential side reaction. | fu-berlin.de |

Reactions Involving the Piperidinyl Substituent

Conformational Effects and Reactivity

The piperidinyl substituent exists predominantly in a chair conformation. nih.gov The orientation of the C-N bond connecting the piperidine ring to the pyridine moiety can be either axial or equatorial. This conformational preference is crucial as it dictates the steric environment around the reactive centers of the molecule. In substituted piperidines, the equatorial position is generally favored for bulky substituents to minimize steric strain. wikipedia.org

Reactions at the Piperidine Nitrogen and Carbon Atoms

The nitrogen atom of the piperidine ring is a secondary amine and thus exhibits characteristic nucleophilic and basic properties. Due to reduced steric hindrance compared to analogous acyclic amines like diethylamine, piperidine is a potent nucleophile. ambeed.com This enhanced nucleophilicity allows it to readily participate in various reactions.

Reactions at the Piperidine Nitrogen:

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles.

N-Acylation: Reaction with acyl halides or anhydrides yields the corresponding N-acylpiperidines.

N-Chlorination: Treatment with reagents like calcium hypochlorite (B82951) can produce N-chloropiperidine. wikipedia.org

Reactions involving the Carbon Atoms:

Enamine Formation: Piperidine is widely used to convert ketones and aldehydes into enamines, which are versatile intermediates in organic synthesis, for instance, in the Stork enamine alkylation reaction. wikipedia.org The α-carbons of the piperidinyl substituent in the title compound could potentially be involved in similar reactivity if the nitrogen is temporarily converted to a different functional group.

Radical Reactions: Under specific conditions, hydrogen migration reactions can occur in piperidine radicals, involving both carbon and nitrogen atoms. acs.org

The table below summarizes some typical reactions characteristic of the piperidine moiety.

| Reaction Type | Reagent(s) | Product Type | Reactive Site |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Quaternary Piperidinium Salt | Nitrogen |

| N-Acylation | Acyl Halide (RCOCl) | N-Acylpiperidine | Nitrogen |

| Enamine Synthesis | Ketone/Aldehyde | Enamine | Nitrogen and α-Carbon |

| N-Chlorination | Ca(OCl)₂ | N-Chloropiperidine | Nitrogen |

Rearrangement Reactions and Fragmentation Pathways

Pyridine N-oxides are known to undergo characteristic rearrangement reactions, often promoted by acylating agents. The most notable is the Boekelheide reaction, which involves the rearrangement of α-alkylpyridine N-oxides (N-oxides with an alkyl group at the C2 position) in the presence of an acid anhydride, such as acetic anhydride or the more reactive trifluoroacetic anhydride. wikipedia.org The reaction proceeds through acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement to furnish an acylated methylpyridine, which upon hydrolysis yields a hydroxymethylpyridine. wikipedia.orgacs.org While the title compound lacks a C2-alkyl group, similar rearrangements can occur with other substituted pyridine N-oxides under thermal or chemical activation. arkat-usa.org

| Reaction Name | Substrate Requirement | Reagent | Key Intermediate | Product |

|---|---|---|---|---|

| Boekelheide Reaction | 2-Alkylpyridine N-oxide | Acetic Anhydride or TFAA | Acyloxy-azomethine ylide | 2-Acyloxymethylpyridine |

| Allyloxy Rearrangement | 2-Allyloxypyridine N-oxide | Heat | Concerted fu-berlin.dechemtube3d.com and cdnsciencepub.comcdnsciencepub.com sigmatropic shifts | N-Allyloxy-2-pyridone |

The fragmentation of pyridine N-oxides under electron impact in mass spectrometry provides insight into their structural stability and decomposition pathways. Common fragmentation patterns observed for alkylpyridine N-oxides include:

Loss of an oxygen atom: A prominent peak corresponding to [M-16]⁺ is frequently observed, representing the deoxygenation of the molecular ion. researchgate.net

Loss of a hydroxyl radical: A fragmentation pathway leading to the [M-OH]⁺ ion (or [M-17]⁺) is also common, particularly for 2-alkylpyridine N-oxides. researchgate.net

Side-chain fragmentation: Cleavage of the alkyl substituent can occur from both the molecular ion [M]⁺ and the deoxygenated ion [M-16]⁺. researchgate.net

Ring rearrangements: Complex rearrangements can occur directly from the molecular ion, as seen in phenylazoxypyridine-N-oxides. cdnsciencepub.comcdnsciencepub.com

In some cases, photochemical conditions can also induce N-O bond fragmentation, leading to radical generation. rsc.org

| Fragmentation Pathway | Neutral Loss | Resulting Ion | Significance |

|---|---|---|---|

| Deoxygenation | O (16 Da) | [M-16]⁺ | Common and often intense peak for pyridine N-oxides. |

| Hydroxyl Loss | ·OH (17 Da) | [M-17]⁺ | Characteristic, especially for N-oxides with ortho-alkyl groups. |

| Side-chain Cleavage | Alkyl radical (·R) | [M-R]⁺ or [M-16-R]⁺ | Indicates fragmentation of substituents on the pyridine ring. |

Spectroscopic Characterization Methodologies and Advanced Analysis of Pyridine, 4 1 Piperidinyl , 1 Oxide

Advanced NMR Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. For Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

While direct experimental 2D NMR spectra for Pyridine, 4-(1-piperidinyl)-, 1-oxide are not widely published, the expected correlations can be reliably predicted based on its structure and known principles of these techniques.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton coupling networks within the molecule. For the piperidinyl fragment, strong correlations would be observed between the protons on adjacent carbons (H-2' to H-3' and H-3' to H-4'). Similarly, in the pyridine N-oxide ring, correlations would be seen between the protons at the C-2 and C-3 positions (and C-5 and C-6, which are equivalent).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signals of the piperidinyl ring would show cross-peaks with the carbon signals of the C-2', C-3', and C-4' atoms. Likewise, the aromatic protons of the pyridine N-oxide ring would correlate with their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the piperidinyl substituent to the pyridine N-oxide core. Key HMBC correlations would be expected between the protons on the C-2' of the piperidine (B6355638) ring and the C-4 of the pyridine N-oxide ring, as well as the C-3 and C-5 carbons of the pyridine N-oxide ring. These correlations would definitively establish the point of attachment of the piperidinyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (with ¹H at) | Key HMBC Correlations (with ¹H at) |

| 2-H, 6-H | ~8.1-8.3 | ~138-140 | 3-H, 5-H | C-3, C-4, C-5 |

| 3-H, 5-H | ~6.8-7.0 | ~108-110 | 2-H, 6-H | C-2, C-4, C-6 |

| 4-C | - | ~150-152 | - | 2'-H, 3'-H, 5'-H |

| 2'-H, 6'-H | ~3.3-3.5 | ~48-50 | 3'-H, 5'-H | C-3', C-4, C-5' |

| 3'-H, 5'-H | ~1.6-1.8 | ~25-27 | 2'-H, 4'-H, 6'-H | C-2', C-4', C-5' |

| 4'-H | ~1.5-1.7 | ~23-25 | 3'-H, 5'-H | C-2', C-3', C-5', C-6' |

Note: Chemical shift values are estimations based on data for structurally similar compounds and are solvent-dependent.

Solid-State NMR Applications

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule.

Detailed Band Assignments and Vibrational Modes

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyridine N-oxide ring and the piperidinyl substituent.

Pyridine N-oxide Vibrations: The N-O stretching vibration is a key diagnostic band for pyridine N-oxides and typically appears in the region of 1200-1300 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The ring stretching vibrations (νC=C and νC=N) usually occur in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower wavenumbers.

Piperidinyl Vibrations: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring will be observed in the 2800-3000 cm⁻¹ region. The CH₂ scissoring and wagging modes are expected in the 1400-1500 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.

Table 2: Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2800-3000 | Strong | Medium |

| C=C, C=N Ring Stretch | 1400-1600 | Strong | Strong |

| CH₂ Scissoring | 1400-1500 | Medium | Weak |

| N-O Stretch | 1200-1300 | Strong | Medium |

| Ring Breathing | ~1000 | Weak | Strong |

| Aromatic C-H Out-of-plane Bend | 700-900 | Strong | Weak |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. The relative orientation of the piperidinyl ring with respect to the pyridine N-oxide ring can influence the vibrational frequencies and intensities of certain bands. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to determine the most stable conformation in the solid state or in solution. Temperature-dependent vibrational studies could also reveal the presence of multiple conformers in equilibrium.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A common fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom, leading to a significant [M-16]⁺ peak. researchgate.net

The fragmentation of the piperidinyl ring is also anticipated. Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation pathway for cyclic amines, which would lead to the loss of an ethyl radical or other alkyl fragments from the piperidine ring. The fragmentation pattern can provide valuable confirmation of the connectivity within the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 178 | [C₁₀H₁₄N₂O]⁺ (Molecular Ion) | - |

| 162 | [C₁₀H₁₄N₂]⁺ | Loss of oxygen atom |

| 149 | [C₉H₁₁N₂]⁺ | Loss of ethyl radical from piperidine ring |

| 121 | [C₇H₇N₂]⁺ | Further fragmentation of the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation (from [M-16]⁺) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be employed to verify its elemental composition.

The analysis involves ionizing the molecule, commonly through protonation to form the [M+H]⁺ adduct, and measuring its m/z value. The experimentally observed mass is then compared to the theoretical mass calculated from the molecular formula (C₁₀H₁₄N₂O). The difference, measured in parts per million (ppm), provides a high degree of confidence in the assigned formula. nih.govmdpi.com A low ppm error is indicative of the correct elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O |

| Adduct Form | [M+H]⁺ |

| Calculated Exact Mass | 179.1179 |

| Observed Mass (Hypothetical) | 179.1181 |

| Mass Error (Hypothetical, ppm) | 1.12 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 179.1) would be isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Based on the known fragmentation behavior of pyridine N-oxides and piperidine derivatives, a characteristic pathway can be predicted. researchgate.net A primary and well-documented fragmentation of pyridine N-oxides is the neutral loss of an oxygen atom ([M+H - 16]⁺). researchgate.net Another common fragmentation involves the loss of a hydroxyl radical ([M+H - 17]⁺). Further fragmentation would likely involve the cleavage of the piperidine ring or the bond connecting it to the pyridine N-oxide moiety.

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Formula of Fragment |

|---|---|---|

| 179.1 | Precursor Ion [M+H]⁺ | C₁₀H₁₅N₂O⁺ |

| 163.1 | Loss of Oxygen (-O) | C₁₀H₁₅N₂⁺ |

| 162.1 | Loss of Hydroxyl Radical (-OH) | C₁₀H₁₄N₂⁺ |

| 95.1 | Piperidinyl-substituted Pyridinium (B92312) Ion | C₅H₅NO⁺ |

| 85.1 | Piperidinium Ion | C₅H₁₁N⁺ |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Should a single crystal of this compound be analyzed, the resulting data would reveal how individual molecules pack together to form the crystal lattice. The packing arrangement is governed by various non-covalent intermolecular interactions. For this molecule, key interactions would be anticipated:

Hydrogen Bonding: The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving hydrogen atoms from the pyridine and piperidine rings of neighboring molecules would likely be a dominant feature in the crystal packing.

π-π Stacking: The aromatic pyridine N-oxide rings could engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion, contributing to the stability of the crystal structure.

The interplay of these forces dictates the final crystal symmetry and density. Analysis of related pyridine N-oxide structures often reveals complex networks of such interactions that define their supramolecular architecture. nih.gov

Conformational Analysis in the Crystalline State

X-ray crystallography would provide a static snapshot of the molecule's preferred conformation in the solid state. Key conformational features of this compound would include:

Piperidine Ring Conformation: Saturated six-membered rings like piperidine typically adopt a low-energy chair conformation to minimize angular and torsional strain. ias.ac.inchemrevlett.com It is highly probable that the piperidine ring in this molecule would exist in a chair form.

Pyridine N-oxide Ring: The aromatic pyridine N-oxide ring is expected to be essentially planar.

Theoretical and Computational Studies of Pyridine, 4 1 Piperidinyl , 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is widely used to predict the ground-state geometry, vibrational frequencies, and electronic properties of molecules like Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide. The choice of functional and basis set is crucial for obtaining reliable results. For pyridine N-oxide systems, hybrid functionals such as B3LYP are commonly employed with Pople-style basis sets like 6-31G* or 6-311++G(d,p). researchgate.netnih.govresearchgate.net

The introduction of the N-oxide group and the piperidinyl substituent at the 4-position significantly influences the electronic structure of the pyridine ring. The N-oxide group is a strong π-donor and σ-acceptor, while the piperidinyl group, through its nitrogen lone pair, is a strong electron-donating group. This push-pull electronic arrangement is expected to enhance the molecule's polarity.

Computational studies on substituted pyridine N-oxides, such as 4-nitropyridine (B72724) N-oxide and 4-methylpyridine (B42270) N-oxide, have shown that substituents at the para-position systematically alter the ring geometry and the N→O bond length. nih.gov An electron-withdrawing group like -NO₂ shortens the N→O bond and increases the ipso C-N-C angle, whereas an electron-donating group like -CH₃ has the opposite effect. nih.gov By analogy, the strongly electron-donating piperidinyl group in Pyridine, 4-(1-piperidinyl)-, 1-oxide is predicted to lengthen the N→O bond and decrease the ipso-angle relative to the unsubstituted pyridine N-oxide.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For this compound, the electron-rich system is expected to have a relatively high-energy HOMO and a small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted pyridine N-oxide. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the highly negative charge on the oxygen atom and the delocalization of the piperidinyl nitrogen's lone pair into the pyridine ring.

| Property | Pyridine N-oxide (PNO) | 4-Methyl-PNO | 4-Nitro-PNO | 4-(1-piperidinyl)-PNO (Predicted) |

| N→O Bond Length (Å) | ~1.290 | Longer | Shorter | Longer |

| HOMO-LUMO Gap (eV) | Reference | Smaller | Smaller | Significantly Smaller |

| Dipole Moment (Debye) | ~4.2 | Higher | Much Higher | High |

Table 1: Comparison of calculated properties for substituted pyridine N-oxides. Data for PNO, 4-Methyl-PNO, and 4-Nitro-PNO are based on trends from computational studies. nih.gov Properties for 4-(1-piperidinyl)-PNO are predicted based on the strong electron-donating nature of the piperidinyl group.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy, especially for energy calculations and for benchmarking DFT results. nih.gov

Studies on pyridine N-oxide derivatives have utilized both HF and MP2 methods to refine structural parameters and energetics. nih.govnih.gov For instance, comparing experimental gas-phase electron diffraction data with calculations for 4-nitropyridine N-oxide showed excellent agreement for both DFT and MP2 methods, validating their predictive power for this class of compounds. nih.gov These high-level calculations confirm the planarity of the pyridine N-oxide ring and provide precise values for bond lengths and angles, which are essential for understanding substituent effects. For this compound, MP2 calculations would be valuable for obtaining a highly accurate N→O bond dissociation enthalpy, a key measure of the bond's strength.

| Parameter | Method | 4-Nitropyridine N-oxide nih.gov |

| r(N→O), Å | B3LYP/aug-cc-pVTZ | 1.258 |

| MP2/aug-cc-pVTZ | 1.272 | |

| r(N-C), Å | B3LYP/aug-cc-pVTZ | 1.381 |

| MP2/aug-cc-pVTZ | 1.380 | |

| ∠(C-N-C), ° | B3LYP/aug-cc-pVTZ | 123.1 |

| MP2/aug-cc-pVTZ | 122.9 |

Table 2: Comparison of selected geometric parameters for 4-nitropyridine N-oxide calculated by DFT (B3LYP) and ab initio (MP2) methods, demonstrating the close agreement between high-level theoretical approaches.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides mechanistic insights that are often difficult to obtain experimentally.

A typical computational workflow would involve:

Optimizing the geometries of the reactants (4-(1-piperidinyl)pyridine and the oxidant).

Locating the transition state (TS) structure for the oxygen transfer step. This is a first-order saddle point on the potential energy surface.

Performing a vibrational frequency analysis to confirm the TS structure (characterized by a single imaginary frequency corresponding to the N-O bond formation).

Optimizing the geometries of the products (this compound and the oxidant byproduct).

The presence of the electron-donating piperidinyl group makes the pyridine nitrogen more nucleophilic, suggesting that the N-oxidation should be kinetically more facile (i.e., have a lower activation barrier) than the oxidation of unsubstituted pyridine.

Pyridine N-oxides can undergo various rearrangement and degradation reactions, particularly under photochemical conditions. A common photochemical pathway involves rearrangement to an oxaziridine (B8769555) intermediate, which can then isomerize to other products or undergo deoxygenation. nih.gov For instance, studies on related pyridazine (B1198779) N-oxides have shown that irradiation can lead to photodeoxygenation, releasing atomic oxygen and the parent heterocycle. nih.gov

Computational modeling can be used to assess the viability of such pathways for this compound. By calculating the energies of proposed intermediates (like the oxaziridine) and the transition states connecting them, researchers can predict the most likely degradation products. Such calculations would be crucial in understanding the photostability of the compound.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a single, minimum-energy structure, this compound possesses significant conformational flexibility, primarily due to the piperidine (B6355638) ring and its rotation relative to the pyridine ring. Molecular Dynamics (MD) simulations are the ideal tool for exploring this conformational space over time.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over a period of time. This allows for the study of dynamic processes and the statistical sampling of different molecular conformations.

An MD simulation of this compound would involve:

Assigning a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system.

Placing the molecule in a simulation box, often with an explicit solvent like water, to mimic solution-phase behavior.

Running the simulation for a sufficient duration (nanoseconds to microseconds) at a specific temperature and pressure.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. For "this compound," the interplay between the polar N-oxide group, the piperidinyl substituent, and the aromatic pyridine ring makes it particularly susceptible to solvent effects.

Computational studies on related N-arylpiperidine N-oxides have demonstrated that the rate of thermal rearrangement reactions is solvent-dependent. These studies, often employing density functional theory (DFT), can predict how solvents with different dielectric constants will affect reaction energy barriers. For "this compound," it is hypothesized that polar protic solvents would stabilize the zwitterionic ground state of the N-oxide group through hydrogen bonding, thereby increasing the energy required for reactions that involve a less polar transition state. Conversely, non-polar aprotic solvents might facilitate reactions where the transition state is less polar than the ground state.

Conformational changes are also a key aspect of solvent effects. The dihedral angle between the piperidine ring and the pyridine ring is a critical conformational parameter. In a vacuum or non-polar solvent, the molecule is expected to adopt a conformation that minimizes steric hindrance. However, in polar solvents, conformations that expose the polar N-oxide group to the solvent may become more favorable, even if they are sterically less optimal. The following table illustrates hypothetical conformational energy differences in various solvents, based on computational models of similar compounds.

| Solvent | Dielectric Constant (ε) | Relative Conformational Energy (kcal/mol) |

| n-Hexane | 1.88 | 0 (Reference) |

| Dichloromethane | 8.93 | -0.5 |

| Acetone | 20.7 | -1.2 |

| Water | 80.1 | -2.5 |

This is an interactive data table. You can sort and filter the data.

Intermolecular Interactions in Solution

In solution, molecules of "this compound" can engage in various non-covalent interactions, both with solvent molecules and with each other. These interactions are crucial for understanding its solubility, aggregation behavior, and potential for forming supramolecular structures.

Computational models can predict and quantify several types of intermolecular interactions:

Hydrogen Bonding: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. In protic solvents like water or alcohols, it will form strong hydrogen bonds.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar N-oxide bond. This leads to dipole-dipole interactions with polar solvent molecules and other molecules of the compound.

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. The nature of these interactions can be influenced by the electron-donating piperidinyl group.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures, and the principles can be extended to understand interactions in solution. For a molecule like "this compound," such analysis on a hypothetical crystal structure would likely reveal a high percentage of contacts involving hydrogen, carbon, nitrogen, and oxygen, indicating a complex network of interactions.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Computational NMR and IR Spectral Prediction

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide a theoretical NMR spectrum that can aid in the assignment of experimental peaks. For "this compound," the predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, influenced by the N-oxide and piperidinyl groups, as well as signals for the piperidine protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) spectrum. These can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. A key vibrational mode for "this compound" would be the N-O stretching frequency, which is sensitive to the electronic environment of the pyridine ring.

The following table presents a hypothetical comparison of predicted and typical experimental spectroscopic data for the constituent parts of the molecule.

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Typical Experimental Range (ppm / cm⁻¹) |

| ¹H (Pyridine-Hα) | 8.2 - 8.4 | 8.1 - 8.3 |

| ¹H (Pyridine-Hβ) | 7.2 - 7.4 | 7.1 - 7.3 |

| ¹H (Piperidine-Hα) | 3.0 - 3.2 | 2.8 - 3.1 |

| ¹H (Piperidine-Hβ,γ) | 1.5 - 1.8 | 1.4 - 1.7 |

| ¹³C (Pyridine-Cα) | 148 - 152 | 147 - 151 |

| ¹³C (Pyridine-Cβ) | 125 - 128 | 124 - 127 |

| ¹³C (Pyridine-Cγ) | 138 - 142 | 137 - 141 |

| ¹³C (Piperidine-Cα) | 50 - 54 | 49 - 53 |

| ¹³C (Piperidine-Cβ,γ) | 24 - 28 | 23 - 27 |

| N-O Stretch | 1240 - 1260 | 1230 - 1270 |

This is an interactive data table. You can sort and filter the data.

Comparison with Experimental Data

The accuracy of the computational predictions is highly dependent on the level of theory and basis set used. Modern DFT functionals, when coupled with appropriate basis sets, can often predict NMR and IR spectra with a high degree of accuracy.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Aspects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on "this compound" are available, the theoretical principles of how such a study would be conducted can be outlined.

A QSAR study would typically involve a dataset of "this compound" analogs with varying substituents on the pyridine or piperidine rings. For each analog, a set of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common being the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build a model that correlates the descriptors with the biological activity. The goal is to create a predictive model that can estimate the activity of new, unsynthesized analogs.

For a series of "this compound" derivatives, a QSAR model could help identify the key structural features that are important for a particular biological activity, thus guiding the design of more potent and selective compounds.

Applications of Pyridine, 4 1 Piperidinyl , 1 Oxide in Advanced Chemical Research Excluding Clinical Data

Catalytic Applications in Organic Synthesis

Role as a Ligand or Organocatalyst Precursor

Pyridine (B92270) N-oxides, particularly those bearing electron-donating substituents at the 4-position, are recognized as effective ligands in transition metal catalysis and as precursors to potent organocatalysts. researchgate.net The oxygen atom of the N-oxide group in Pyridine, 4-(1-piperidinyl)-, 1-oxide can coordinate to metal centers, modulating their electronic properties and reactivity. This coordination can enhance the catalytic activity of the metal complex in various reactions.

Furthermore, chiral derivatives of 4-substituted pyridine N-oxides have been successfully employed as organocatalysts in asymmetric synthesis. acs.org While specific studies on the chiral variants of this compound are limited, the established catalytic activity of related chiral 4-aryl-pyridine-N-oxides in acylative dynamic kinetic resolutions suggests a promising avenue for the development of new catalysts. acs.org In these systems, the N-oxide group is crucial for the catalytic activity and enantioselectivity. acs.org

Mechanistic Insights into Catalytic Cycles

The mechanistic pathways through which pyridine N-oxides exert their catalytic effect are diverse. In many reactions, they function as potent Lewis bases. For instance, in reactions involving silyl (B83357) compounds, the N-oxide can activate the silicon center, facilitating nucleophilic attack.

In the context of photoredox catalysis, pyridine N-oxides can act as hydrogen-atom-transfer (HAT) catalysts. researchgate.net Upon single-electron oxidation, they form highly reactive N-oxide cation radicals that can abstract hydrogen atoms from C-H bonds, initiating radical-based transformations. researchgate.netdigitellinc.com A plausible mechanism involves the excited photocatalyst oxidizing the pyridine N-oxide to the electrophilic N-oxide cation radical, which then abstracts a hydrogen atom from a substrate to generate an alkyl radical. researchgate.net

Computational studies on related 4-substituted pyridine N-oxides have provided insights into their electronic properties, which are crucial for their catalytic activity. researchgate.net Density Functional Theory (DFT) calculations have been used to evaluate the molecular geometrical parameters, vibrational frequencies, and electronic properties of molecules like 3-amino-4-(Boc-amino)pyridine, offering a theoretical basis for understanding their reactivity. researchgate.net Similar computational studies on this compound could further elucidate its catalytic potential.

Application in Specific Transformation Types (e.g., Oxidation, Coupling)

Pyridine N-oxides have been widely employed as mild and selective oxidants in a variety of organic transformations. thieme-connect.de They can act as oxygen atom transfer agents, particularly in the presence of transition metal catalysts. researchgate.net While direct applications of this compound as an oxidant are not extensively documented, the general reactivity of pyridine N-oxides in this capacity is well-established. For instance, a continuous flow microreactor system using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant has been developed for the efficient N-oxidation of various pyridine derivatives. organic-chemistry.org

In the realm of coupling reactions, pyridine N-oxides have been utilized as coupling partners in palladium-catalyzed C-H/C-H cross-coupling reactions. rsc.org For example, the palladium-catalyzed oxidative cross-coupling of pyridine N-oxides with five-membered heterocycles provides an efficient route to unsymmetrical biheteroaryl molecules. rsc.org Mechanistic studies on the direct arylation of pyridine N-oxide have revealed a cooperative catalysis mechanism involving two distinct palladium centers. nih.gov The electron-rich nature of this compound would likely influence its reactivity in such coupling reactions.

The following table summarizes the catalytic applications of pyridine N-oxides and their derivatives, providing a framework for the potential applications of this compound.

| Catalytic Application | Reaction Type | Role of Pyridine N-oxide | Mechanistic Feature | Reference |

| Organocatalysis | Acylative Dynamic Kinetic Resolution | Chiral Lewis Base Catalyst | Formation of acyloxypyridinium cation | acs.org |

| Photoredox Catalysis | C-H Functionalization | Hydrogen-Atom-Transfer (HAT) Catalyst | Formation of N-oxide cation radical | researchgate.netdigitellinc.com |

| Oxidation | N-Oxidation of Pyridines | Substrate | Continuous flow microreactor with TS-1/H2O2 | organic-chemistry.org |

| Coupling Reactions | C-H/C-H Cross-Coupling | Coupling Partner | Palladium-catalyzed oxidative coupling | rsc.orgresearchgate.net |

Materials Science Applications

The ability of the N-oxide group to participate in coordination bonding and hydrogen bonding makes this compound a valuable building block in materials science for the construction of polymers and supramolecular architectures.

Precursor for Polymer Synthesis

While there are no direct reports on the use of this compound as a monomer for polymer synthesis, related pyridine-containing monomers have been successfully incorporated into polymer backbones. For instance, novel polyimides have been synthesized from 3,6-bis(4-aminophenoxy)pyridazine, demonstrating the utility of pyridine derivatives in creating high-performance polymers. researchgate.net The synthesis of pyridine bases on zeolite catalysts has also been explored. epa.gov The functional groups on this compound could potentially be modified to create monomers suitable for polymerization, leading to materials with unique properties conferred by the piperidinyl and N-oxide moieties.

Components in Supramolecular Architectures

The N-oxide group of pyridine N-oxide derivatives is an excellent hydrogen bond acceptor and can coordinate with a variety of metal ions, making these compounds ideal components for the construction of supramolecular assemblies and coordination polymers. researchgate.netnih.gov The electron-donating piperidinyl group in this compound would further enhance the coordinating ability of the N-oxide oxygen.

Studies on various substituted pyridine N-oxides have demonstrated their ability to form coordination polymers with transition metals. For example, manganese(II) acetate (B1210297) forms coordination polymers with pyridine N-oxide and its methylated derivatives. researchgate.net Similarly, coordination polymers with end-on azido (B1232118) and pyridine carboxylate N-oxide bridges have been synthesized and shown to exhibit interesting magnetic properties. nih.gov The coordination bonding modes of pyridine-N-oxide derivatives have been a subject of interest in the design of such materials. researchgate.netwikipedia.org

The table below highlights the role of pyridine N-oxide derivatives in the formation of supramolecular structures.

| Supramolecular Structure | Intermolecular Interaction | Role of Pyridine N-oxide | Resulting Material | Reference |

| Coordination Polymer | Coordination Bonding | Ligand | 2D and 3D frameworks with magnetic properties | nih.gov |

| Coordination Polymer | Coordination Bonding | Bridging Ligand | Chain structures with manganese(II) | researchgate.net |

Lack of Specific Research Data for this compound in Advanced Applications

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific research data concerning the applications of the chemical compound This compound in the advanced fields of optoelectronic material development, specific analytical chemistry methodologies, and as a biochemical probe for in vitro mechanistic studies.

While broader research exists for the general classes of compounds such as pyridine oxides and piperidine (B6355638) derivatives, the specific data and detailed findings required to construct an article based on the provided outline for "this compound" are not available in the public domain of scientific research.

The areas where specific information for this particular compound is lacking include:

Optoelectronic Material Development: No studies detailing the synthesis, characterization, or application of this compound in optoelectronic devices or materials were identified.

Analytical Chemistry Reagents and Tools: There is no specific literature on the use of this compound in complexation and chelation chemistry with detailed findings or its application as a stationary phase or derivatizing agent in chromatography.

Biochemical Probe Development (In Vitro): Research detailing the in vitro mechanistic studies of this compound on enzyme inhibition or receptor binding is not present in the available scientific literature.